N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride is a useful research compound. Its molecular formula is C25H26ClN3OS2 and its molecular weight is 484.07. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is related to the tuberculosis bacteria (M. tuberculosis) . The compound has shown significant inhibitory activity against this bacterium, suggesting that it may interact with key proteins or enzymes within the bacterial cell .
Mode of Action
In the case of anti-inflammatory activity, these compounds have been shown to inhibit the cyclooxygenase (COX) enzymes . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation .
Biochemical Pathways
The compound’s action is likely to affect the arachidonic acid pathway . By inhibiting COX enzymes, the compound prevents the conversion of arachidonic acid into inflammatory mediators like prostaglandins . This results in a reduction of inflammation and associated symptoms.
Result of Action
The primary result of the compound’s action is the inhibition of inflammation . By blocking the production of prostaglandins through the inhibition of COX enzymes, the compound can reduce inflammation and associated symptoms . Additionally, the compound has shown potent inhibitory activity against M. tuberculosis, suggesting potential anti-tubercular effects .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4-dimethylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS2.ClH/c1-4-28-12-11-18-21(14-28)31-25(27-23(29)17-10-9-15(2)16(3)13-17)22(18)24-26-19-7-5-6-8-20(19)30-24;/h5-10,13H,4,11-12,14H2,1-3H3,(H,27,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDSYGMQWACRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=C(C=C5)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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